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For researchers, scientists, and drug development professionals, this guide provides a
comprehensive overview of the available experimental data for the dual leucine zipper kinase
(DLK) inhibitor, GDC-0134. Notably, all available research pertains to GDC-0134 as a
monotherapy. No combination therapy studies have been published, likely due to the
discontinuation of the drug's development following Phase 1 clinical trials.

GDC-0134 is a potent, selective, and orally available, brain-penetrant small-molecule inhibitor
of dual leucine zipper kinase (DLK).[1] DLK is a key regulator of the c-Jun N-terminal kinase
(INK) pathway, which is implicated in neuronal apoptosis and axon degeneration.[1] The
therapeutic potential of GDC-0134 was primarily investigated in the context of amyotrophic
lateral sclerosis (ALS), a neurodegenerative disease.[1][2]

Mechanism of Action: The DLK/JINK Signaling
Pathway

GDC-0134 functions by inhibiting DLK, a mitogen-activated protein kinase kinase kinase
(MAP3K). DLK activation, often triggered by neuronal stress or injury, initiates a signaling
cascade that leads to the activation of the JNK pathway. This, in turn, contributes to both axon
degeneration and the death of nerve cells.[1] By blocking DLK, GDC-0134 was developed with
the aim of preventing motor neuron death in individuals with ALS.[1][2]
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GDC-0134 inhibits the DLK/INK signaling pathway.

Preclinical Rationale

Preclinical studies demonstrated that blocking or removing DLK provided beneficial effects in
various animal models, including a superoxide dismutase 1 (SOD1) mouse model of ALS.[2] In
a transgenic ALS mouse model (SOD1G93A), a conditional knockout of DLK protected motor
neurons and extended survival.[1] These findings provided the foundational evidence to
proceed with human clinical trials.

Clinical Investigation: A Phase 1 Monotherapy Study

A first-in-human, Phase 1 clinical trial (NCT02655614) was conducted to evaluate the safety,
tolerability, and pharmacokinetics of GDC-0134 in patients with ALS.[1][3]

Experimental Protocol: Phase 1 Clinical Trial
(NCT02655614)

The study consisted of three parts: a single ascending-dose (SAD) stage, a multiple ascending-
dose (MAD) stage, and an open-label extension (OLE) stage.[1][3][4]

o Study Design: The SAD and MAD stages were randomized, double-blind, and placebo-
controlled. The OLE was an open-label safety expansion.[1][3][4]
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o Participants: 49 patients with ALS were enrolled across multiple sites.[1][3][4]

¢ Intervention: GDC-0134 was administered orally as a powder-in-capsule formulation. Doses
were escalated in the SAD and MAD stages.[1][3]

e Primary Outcome Measures: The primary focus of the SAD and MAD stages was to assess
the safety and tolerability of single and multiple doses of GDC-0134. Pharmacokinetic
parameters were also primary outcomes.[1]

» Exploratory Outcome Measures: Exploratory outcomes included the revised ALS Functional
Rating Scale (ALSFRS-R) and plasma levels of neurofilament light chain (NFL).[1]
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Workflow of the Phase 1 clinical trial for GDC-0134.

Summary of Clinical Findings

The following table summarizes the key findings from the Phase 1 clinical trial of GDC-0134.
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Single Ascending Dose

Open-Label Extension (OLE)

Parameter (SAD) & Multiple Ascending -
age
Dose (MAD) Stages 2
Not well tolerated, leading to
. GDC-0134 (up to 1200 mg _
Tolerability dose reductions and

daily) was well tolerated.[1][4]

discontinuations.[1][4]

Serious Adverse Events
(SAEs)

No serious adverse events
reported.[1][4]

Three study drug-related SAEs
occurred: thrombocytopenia
(Grade 3), dysesthesia (Grade
3), and optic ischemic
neuropathy (Grade 4).[1][4]

Pharmacokinetics

GDC-0134 exposure was
dose-proportional with a
median half-life of 84 hours.[1]

[4]

Consistent with MAD stage
findings.

Plasma NFL Levels

Not a primary focus of these

stages.

Patients showed GDC-0134
exposure-dependent

elevations in plasma NFL.[1][4]

Rationale for Discontinuation and Future Directions

The development of GDC-0134 for ALS was discontinued due to an unacceptable safety profile

that emerged during the OLE stage of the Phase 1 trial.[1][4] The observed serious adverse

events, along with the unexpected finding of elevated plasma NFL levels with GDC-0134

treatment, raised significant concerns.[1][4] The elevation in NFL, a biomarker of neuroaxonal

damage, was paradoxical to the proposed neuroprotective mechanism of the drug.[1]

Further research is needed to understand the relationship between DLK inhibition, the potential

for neuroprotective effects, and the observed changes in NFL levels in patients with ALS.[1]

Preclinical studies to clarify these aspects may guide the development of future DLK inhibitors.

[1]

In conclusion, while GDC-0134 showed promise in preclinical models, its clinical development

was halted due to safety concerns in a Phase 1 monotherapy trial. As a result, there is no
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available data on GDC-0134 in combination with other therapies. The findings from the
monotherapy study, however, provide valuable insights for future research into DLK inhibition
as a therapeutic strategy for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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